Cas no 938824-59-0 (ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate)

ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate
- POIFHTIDUNTENI-UHFFFAOYSA-N
- ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)acetate
- F3234-0879
- 938824-59-0
- AKOS001406192
- ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
- UPCMLD0ENAT5858177:001
- Z240877704
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- インチ: 1S/C19H27N5O4/c1-6-8-9-10-22-17(26)15-16(21(5)19(22)27)20-18-23(11-14(25)28-7-2)12(3)13(4)24(15)18/h6-11H2,1-5H3
- InChIKey: POIFHTIDUNTENI-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N=C3N(C([H])([H])C(=O)OC([H])([H])C([H])([H])[H])C(C([H])([H])[H])=C(C([H])([H])[H])N23)N(C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
計算された属性
- 精确分子量: 389.20630436g/mol
- 同位素质量: 389.20630436g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 28
- 回転可能化学結合数: 8
- 複雑さ: 629
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 89.2Ų
ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3234-0879-75mg |
ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
938824-59-0 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F3234-0879-5μmol |
ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
938824-59-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F3234-0879-20μmol |
ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
938824-59-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F3234-0879-1mg |
ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
938824-59-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F3234-0879-4mg |
ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
938824-59-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F3234-0879-2mg |
ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
938824-59-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F3234-0879-10μmol |
ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
938824-59-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F3234-0879-40mg |
ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
938824-59-0 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F3234-0879-50mg |
ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
938824-59-0 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F3234-0879-10mg |
ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
938824-59-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate 関連文献
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ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetateに関する追加情報
Ethyl 2-{1,6,7-Trimethyl-2,4-Dioxo-3-Pentyl-1H,2H,3H,4H,8H-Imidazo[1,2-g]Purin-8-yl}Acetate (CAS No. 938824-59-0)
Ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate (CAS No. 938824-59-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopurines and is characterized by its unique structural features and potential biological activities. The compound's structure includes a central imidazopurine core with multiple substituents, including methyl and pentyl groups, which contribute to its distinct properties and biological effects.
The imidazopurine scaffold is a well-known motif in medicinal chemistry due to its involvement in various biological processes. Imidazopurines are often found in natural products and have been associated with a wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of the ethyl acetate moiety in this compound further enhances its solubility and bioavailability, making it an attractive candidate for drug development.
Recent studies have highlighted the potential therapeutic applications of ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate. One notable area of research is its antiviral activity. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory effects against several RNA viruses, including influenza and coronavirus. The mechanism of action involves the disruption of viral replication processes by interfering with key enzymes involved in viral RNA synthesis.
In addition to its antiviral properties, ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate has shown promise as an anticancer agent. Preclinical studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating signaling pathways such as p53 and Bcl-2. These findings suggest that the compound may have potential as a novel therapeutic agent for treating certain types of cancer.
The imidazopurine core of this compound also plays a crucial role in its anti-inflammatory properties. Research has shown that ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
From a chemical synthesis perspective, the preparation of ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate involves multiple steps and requires careful control of reaction conditions to ensure high yield and purity. The synthesis typically begins with the formation of the imidazopurine core through a series of condensation reactions followed by the introduction of the substituents via selective functional group manipulations. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the synthetic route.
In terms of pharmacokinetics and pharmacodynamics (PK/PD), ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-l H,2 H,3 H,4 H,8 H-imidazo[1,2-g]purin -8 - yl} acetate has been extensively studied to understand its behavior in biological systems. Preclinical data indicate that it has favorable oral bioavailability and a reasonable half-life in vivo. These properties are crucial for ensuring effective drug delivery and sustained therapeutic effects.
Despite its promising potential as a therapeutic agent, ethyl 2-{1,6,7-trimethyl - 2 ,4 - dioxo - 3 - pentyl - 1 H , 2 H , 3 H , 4 H , 8 H - imidazo [ 1 , 2 - g ] purin - 8 - yl } acetate still requires further investigation to fully elucidate its safety profile and optimize its formulation for clinical use. Ongoing clinical trials are aimed at evaluating its efficacy and safety in human subjects across various disease indications.
In conclusion, ethyl 2-{1,6,7-trimethyl - 2 ,4 - dioxo - 3 - pentyl - 1 H , 2 H , 3 H , 4 H , 8 H - imidazo [ 1 , 2 - g ] purin - 8 - yl } acetate (CAS No .938824 -59 -0) represents a promising compound with diverse biological activities that warrant further exploration in both preclinical and clinical settings. Its unique structural features and potential therapeutic applications make it an exciting area of research for medicinal chemists and pharmaceutical scientists alike.
938824-59-0 (ethyl 2-{1,6,7-trimethyl-2,4-dioxo-3-pentyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate) Related Products
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